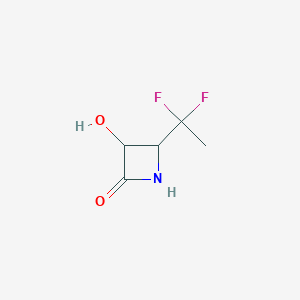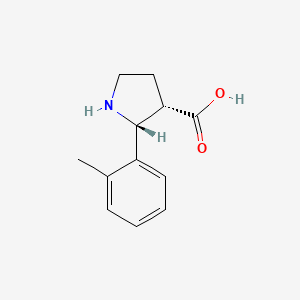
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine is a complex organic compound that features a boronate ester and a trifluoromethylthio group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of the Trifluoromethylthio Group: This step often involves the use of trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethylthio group onto the pyridine ring.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the pyridine derivative with a boronic acid or boronate ester precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester moiety can interact with various biological molecules, while the trifluoromethylthio group can influence the compound’s reactivity and binding properties. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethylthio group, making it less reactive in certain contexts.
3-((Trifluoromethyl)thio)pyridine: Does not contain the boronate ester moiety, limiting its applications in boron-related chemistry.
5-Bromo-3-((trifluoromethyl)thio)pyridine: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.
Uniqueness
The combination of the boronate ester and trifluoromethylthio group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine makes it unique among similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C12H16BF3N2O2S |
|---|---|
分子量 |
320.14 g/mol |
IUPAC名 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C12H16BF3N2O2S/c1-10(2)11(3,4)20-13(19-10)7-5-8(9(17)18-6-7)21-12(14,15)16/h5-6H,1-4H3,(H2,17,18) |
InChIキー |
KRJHDQMQGFIQFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
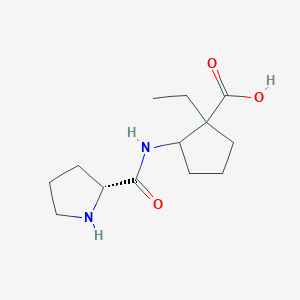

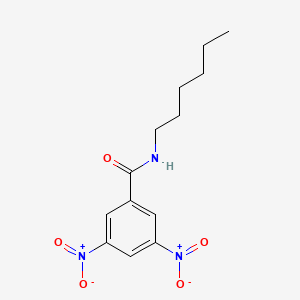
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
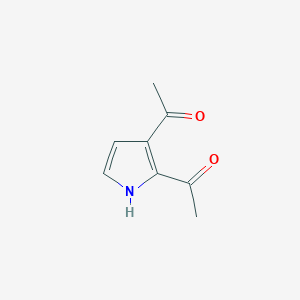
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)

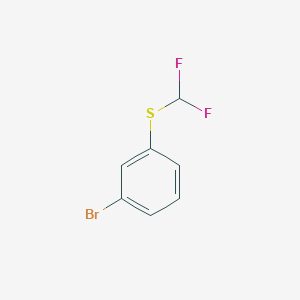
![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
